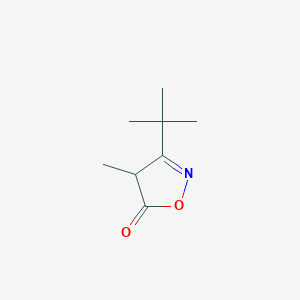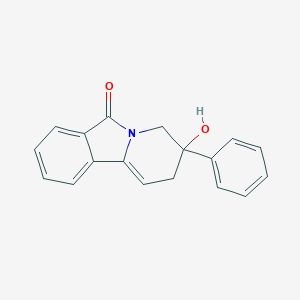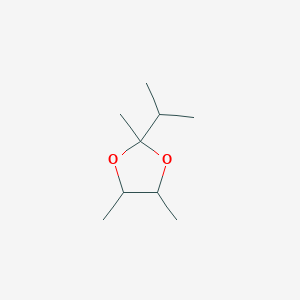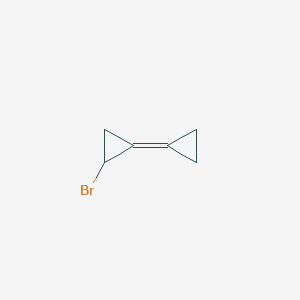
1-Bromo-2-cyclopropylidenecyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclopropylidenecyclopropane, also known as BCCP, is a cyclic compound that has been the subject of numerous scientific studies due to its unique structure and properties. BCCP is a cyclopropane derivative that has a cyclopropylidene group attached to one of its cyclopropane rings. This distinctive structure makes BCCP an interesting molecule to study, as it exhibits a range of chemical and biological properties that have potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-cyclopropylidenecyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological targets. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 1-Bromo-2-cyclopropylidenecyclopropane has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively simple synthesis, which makes it easy to obtain in large quantities. 1-Bromo-2-cyclopropylidenecyclopropane is also stable under a range of conditions, making it a useful compound for various lab experiments. However, one limitation of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are numerous future directions for the study of 1-Bromo-2-cyclopropylidenecyclopropane, including the development of new synthetic routes for the production of 1-Bromo-2-cyclopropylidenecyclopropane and its derivatives. 1-Bromo-2-cyclopropylidenecyclopropane also has potential applications in the development of new cancer treatments, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, 1-Bromo-2-cyclopropylidenecyclopropane has potential applications in materials science, and further research is needed to explore its properties and potential uses in this field.
Métodos De Síntesis
The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane involves the reaction of cyclopropylidene lithium with 1,2-dibromocyclopropane. This reaction results in the formation of 1-Bromo-2-cyclopropylidenecyclopropane, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclopropylidenecyclopropane has been the subject of numerous scientific studies due to its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a building block for the synthesis of more complex molecules. For example, 1-Bromo-2-cyclopropylidenecyclopropane has been used in the synthesis of cyclopropane-fused polycyclic compounds, which have potential applications in drug discovery.
In medicinal chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been studied for its potential as an anticancer agent. Research has shown that 1-Bromo-2-cyclopropylidenecyclopropane can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In materials science, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit unique properties that make it an attractive candidate for the development of new materials with specific properties.
Propiedades
Número CAS |
151964-04-4 |
|---|---|
Nombre del producto |
1-Bromo-2-cyclopropylidenecyclopropane |
Fórmula molecular |
C6H7Br |
Peso molecular |
159.02 g/mol |
Nombre IUPAC |
1-bromo-2-cyclopropylidenecyclopropane |
InChI |
InChI=1S/C6H7Br/c7-6-3-5(6)4-1-2-4/h6H,1-3H2 |
Clave InChI |
BSIWWDZXXQWESU-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2Br |
SMILES canónico |
C1CC1=C2CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



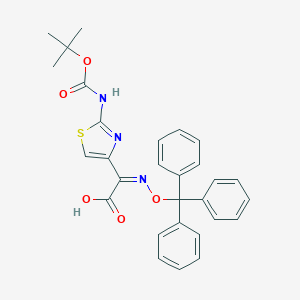
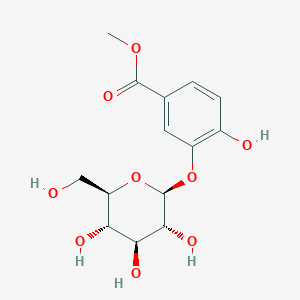
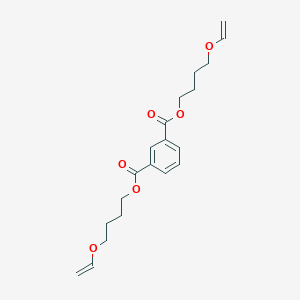
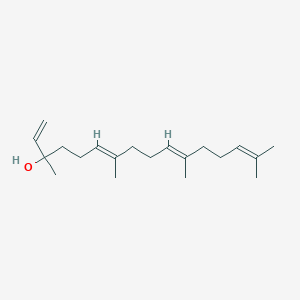
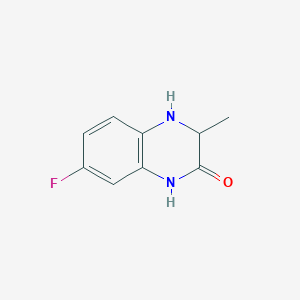
acetate](/img/structure/B138785.png)
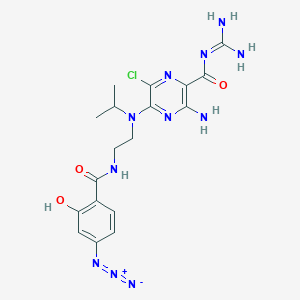
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
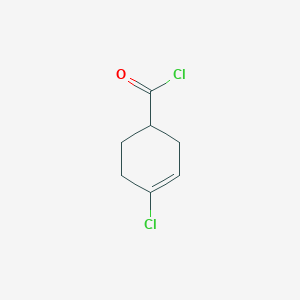
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
